3-(4-Chlorophenyl)-6-((4-fluorobenzyl)thio)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

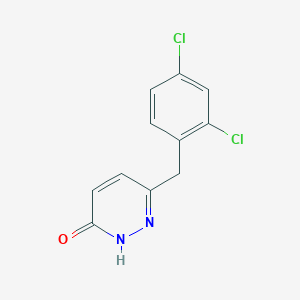

The compound 3-(4-Chlorophenyl)-6-((4-fluorobenzyl)thio)pyridazine is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss various related heterocyclic compounds, such as pyridazine analogs, which have shown significant pharmaceutical importance due to their biological activities . Pyridazinones, for instance, are recognized as versatile scaffolds with a wide spectrum of biological activities, including anticancer, antiangiogenic, and antioxidant properties .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions with careful selection of starting materials and reagents. For example, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was achieved by treating an acetic acid derivative with a hydrazinylpyridazine followed by the addition of various reagents in dry dichloromethane . Similarly, the synthesis of pyridazinone derivatives involved the reaction of a butenoic acid with antipyrin, followed by reactions with hydrazines and other reagents to yield the desired products .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using spectroscopic techniques such as IR, NMR, and LC-MS, and finally by X-ray diffraction (XRD) . Density functional theory (DFT) calculations are also performed to compare theoretical and experimental values, providing insights into the electronic structure of the molecules .

Chemical Reactions Analysis

The chemical reactivity of related heterocyclic compounds can be quite diverse. For instance, the reaction of 3-chloro-6-(2-allylphenoxy) pyridazine under heat led to a novel intramolecular cycloaddition reaction, producing xanthene derivatives . Other reactions include the formation of pyridazinone derivatives from the reaction of butenoic acid with antipyrin and subsequent reactions to yield dithio derivatives and chloropyridazine derivatives .

Physical and Chemical Properties Analysis

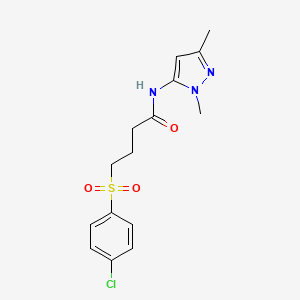

The physical and chemical properties of related heterocyclic compounds are influenced by their molecular structure. For example, the presence of thioether units in polyamides derived from pyrimidine and pyridazine derivatives provides the polymers with high refractive indices and low birefringences, as well as good thermal properties and solubility in polar aprotic solvents . The intermolecular interactions, such as hydrogen bonding and π-π stacking, also play a crucial role in the molecular packing and stability of these compounds .

Wissenschaftliche Forschungsanwendungen

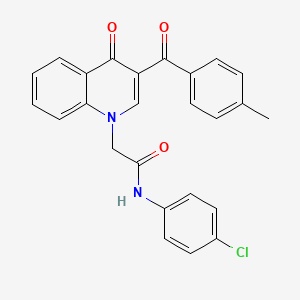

Pyridazine Derivatives in Biological Properties

Pyridazine derivatives, including compounds related to 3-(4-Chlorophenyl)-6-((4-fluorobenzyl)thio)pyridazine, have shown significant biological properties. Research reveals their potential in anti-tumor and anti-inflammatory activities. Studies involve the synthesis and characterization of these compounds, exploring their molecular structures and interactions through techniques like NMR, IR, mass spectral studies, and X-ray diffraction. Theoretical analysis using Density Functional Theory (DFT) calculations aids in understanding their chemical properties, including energy levels and quantum chemical parameters (Sallam et al., 2021).

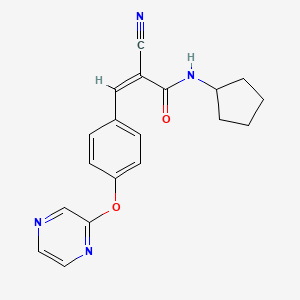

Antimicrobial and Antifungal Properties

Research on pyridazine derivatives has also demonstrated their antimicrobial and antifungal activities. The synthesis of various compounds within this class, including reactions with different reagents, leads to the creation of novel derivatives with potential biological activity. Some compounds have shown effectiveness against various microbial strains, suggesting their utility in developing new antimicrobial agents (Sayed et al., 2003).

Anticonvulsant Activity

Compounds structurally related to 3-(4-Chlorophenyl)-6-((4-fluorobenzyl)thio)pyridazine have been synthesized and evaluated for anticonvulsant activity. These studies are crucial in the ongoing search for new therapeutic agents for epilepsy and related neurological conditions. The process involves testing these compounds in animal models to determine their efficacy and potency (Kelley et al., 1995).

Interaction with Benzodiazepine Receptors

Further investigations into pyridazine derivatives include their interaction with central and peripheral-type benzodiazepine receptors. This research is significant for understanding the potential of these compounds in modulating neurotransmitter systems, which could have implications for developing new treatments for anxiety, sleep disorders, and other neurological conditions (Barlin et al., 1996).

Applications in Cancer Research

Some pyridazine derivatives have been investigated for their anti-lung cancer activity. The synthesis of novel compounds and their evaluation against various cancer cell lines help in identifying potential candidates for anticancer therapy. This research contributes to the broader field of cancer pharmacology, seeking new and effective treatments for different cancer types (Hammam et al., 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2S/c18-14-5-3-13(4-6-14)16-9-10-17(21-20-16)22-11-12-1-7-15(19)8-2-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSGIFDNWWWOBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-{[4-({2-[4-(sec-butyl)anilino]-2-oxoethyl}sulfanyl)phenyl]sulfanyl}phenyl)sulfanyl]-N-[4-(sec-butyl)phenyl]acetamide](/img/structure/B3003456.png)

![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide](/img/structure/B3003465.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B3003466.png)

![[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3003471.png)

![2-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B3003475.png)

![(2-Methoxypyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3003477.png)